Cas no 59504-32-4 (Pyrrolidine, 1-(4-bromo-2-nitrophenyl)-)

Pyrrolidine, 1-(4-bromo-2-nitrophenyl)- structure
59504-32-4 structure
Product Name:Pyrrolidine, 1-(4-bromo-2-nitrophenyl)-
CAS No:59504-32-4
MF:C10H11BrN2O2
MW:271.110541582108
CID:386392
PubChem ID:291850
Update Time:2025-07-22

Pyrrolidine, 1-(4-bromo-2-nitrophenyl)- Chemical and Physical Properties

Names and Identifiers

    • Pyrrolidine, 1-(4-bromo-2-nitrophenyl)-
    • 1-(4-bromo-2-nitrophenyl)pyrrolidine
    • AC1L6GQM
    • AC1Q1YKA
    • AR-1B1720
    • CTK1H4940
    • KST-1B6073
    • NSC157404
    • SCHEMBL12582152
    • CS-0454008
    • A1-16990
    • 5-bromo-2-(pyrrolidin-1-yl)nitrobenzene
    • NSC-157404
    • DTXSID90303219
    • AKOS008958383
    • 59504-32-4
    • 1-(4-BROMO-2-NITROPHENYL)-PYRROLIDINE
    • Inchi: 1S/C10H11BrN2O2/c11-8-3-4-9(10(7-8)13(14)15)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2
    • InChI Key: RTJSJJAEUUKHDP-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)[N+](=O)[O-])N1CCCC1

Computed Properties

  • Exact Mass: 270.00043
  • Monoisotopic Mass: 270
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.1A^2
  • XLogP3: 3.1

Experimental Properties

  • Density: 1.576
  • Boiling Point: 374.6°Cat760mmHg
  • Flash Point: 180.3°C
  • Refractive Index: 1.623
  • PSA: 46.38

Pyrrolidine, 1-(4-bromo-2-nitrophenyl)- Pricemore >>

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Additional information on Pyrrolidine, 1-(4-bromo-2-nitrophenyl)-

Pyrrolidine, 1-(4-bromo-2-nitrophenyl)- (CAS No. 59504-32-4): A Key Intermediate in Modern Pharmaceutical Research

Pyrrolidine, 1-(4-bromo-2-nitrophenyl)-, identified by its Chemical Abstracts Service (CAS) number 59504-32-4, is a significant compound in the realm of pharmaceutical chemistry. This heterocyclic amine derivative has garnered considerable attention due to its versatile applications in the synthesis of biologically active molecules. The presence of both bromo and nitro functional groups on the aromatic ring enhances its reactivity, making it a valuable intermediate in the development of novel therapeutic agents.

The structural motif of Pyrrolidine, 1-(4-bromo-2-nitrophenyl)- combines the nitrogen-rich pyrrolidine ring with a substituted phenyl group, which is a common feature in many pharmacologically relevant compounds. This combination not only imparts unique electronic properties but also facilitates various chemical transformations, including nucleophilic substitution, metal-catalyzed coupling reactions, and cycloadditions. These properties have made it a staple in synthetic organic chemistry labs focused on drug discovery.

In recent years, there has been a surge in research aimed at developing small-molecule inhibitors for complex diseases such as cancer, neurodegenerative disorders, and infectious diseases. The compound Pyrrolidine, 1-(4-bromo-2-nitrophenyl)- has emerged as a crucial building block in this endeavor. Its ability to serve as a precursor for more complex structures allows researchers to design molecules with specific binding affinities and target interactions. For instance, derivatives of this compound have been explored as kinase inhibitors, where the pyrrolidine moiety can mimic ATP binding pockets, while the aromatic ring provides additional interactions with the target protein.

One of the most compelling aspects of Pyrrolidine, 1-(4-bromo-2-nitrophenyl)- is its role in fragment-based drug design. By leveraging its scaffold, chemists can generate libraries of compounds that can be screened for biological activity. This approach has been particularly successful in identifying lead compounds that can undergo further optimization to improve potency and selectivity. The bromo and nitro groups provide handles for further functionalization, allowing for the introduction of additional pharmacophores or modifications to enhance drug-like properties.

The synthetic pathways to Pyrrolidine, 1-(4-bromo-2-nitrophenyl)- are well-documented and have been refined over several decades. Common methods include palladium-catalyzed cross-coupling reactions between halogenated pyrrolidines and nitroaromatics, as well as nucleophilic aromatic substitution reactions that introduce the bromo group onto the phenyl ring. These reactions are typically conducted under mild conditions and yield high isolated yields, making them suitable for large-scale production.

The applications of Pyrrolidine, 1-(4-bromo-2-nitrophenyl)- extend beyond pharmaceuticals into other areas of chemical research. For example, it has been used in materials science to develop organic semiconductors and light-emitting diodes (OLEDs). The conjugated system provided by the nitroaromatic ring allows for efficient charge transport, which is essential for these applications. Additionally, its ability to undergo various chemical transformations makes it a valuable candidate for polymer chemistry, where it can be incorporated into polymers to impart specific properties such as solubility or mechanical strength.

In academic research circles, Pyrrolidine, 1-(4-bromo-2-nitrophenyl)- continues to be a subject of investigation due to its potential in medicinal chemistry. Recent studies have highlighted its utility in designing inhibitors targeting bacterial enzymes involved in antibiotic resistance. The nitro group can act as a warhead for electrophilic addition reactions with nucleophilic residues on the enzyme surface, disrupting its function. This strategy has shown promise in overcoming resistance mechanisms that render conventional antibiotics ineffective.

The future prospects for Pyrrolidine, 1-(4-bromo-2-nitrophenyl)- are bright, with ongoing research exploring new synthetic methodologies and applications. Advances in flow chemistry and continuous manufacturing processes could further streamline its production and make it more accessible to researchers worldwide. Moreover, the growing interest in green chemistry principles may drive the development of more sustainable synthetic routes that minimize waste and hazardous byproducts.

In conclusion, Pyrrolidine, 1-(4-bromo-2-nitrophenyl)- (CAS No. 59504-32-4) is a multifaceted compound with significant implications in pharmaceutical research and beyond. Its unique structural features and reactivity make it an indispensable tool for chemists seeking to develop novel therapeutic agents and advanced materials. As our understanding of biological systems continues to evolve, compounds like this will undoubtedly play an increasingly important role in addressing some of the most pressing challenges in medicine and materials science.

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